molecular formula C6H11NO2 B104525 5-Ethoxy-2-pyrrolidinone CAS No. 39662-63-0

5-Ethoxy-2-pyrrolidinone

Cat. No.: B104525
CAS No.: 39662-63-0
M. Wt: 129.16 g/mol
InChI Key: ZXRWQRYMEYRQKX-UHFFFAOYSA-N
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Description

5-Ethoxy-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, characterized by the presence of an ethoxy group at the 5-position of the pyrrolidinone ring. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents such as ethanol, ether, and chlorinated hydrocarbons .

Safety and Hazards

When handling 5-Ethoxy-2-pyrrolidinone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 5-Ethoxy-2-pyrrolidinone are not mentioned in the retrieved papers, the compound’s role in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin, suggests potential applications in the development of treatments for disorders associated with depletion of GABA levels in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Ethoxy-2-pyrrolidinone involves the reaction of 2-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of eco-friendly reagents and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Vinylation: 5-vinyl-2-pyrrolidinone.

    Substitution: Depending on the nucleophile used, products can vary widely, including amine or thiol derivatives of pyrrolidinone.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-pyrrolidinone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Properties

IUPAC Name

5-ethoxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRWQRYMEYRQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393849
Record name 5-ethoxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39662-63-0
Record name 5-ethoxy-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C., 9.91 g of succinimide were charged initially in 415 ml of ethanol and a total of 5.53 g of sodium boranate was added a little at a time. At this temperature, every 15 minutes 2 to 3 drops of 2N ethanolic hydrogen chloride were added dropwise over 4½ hours. Subsequently, the mixture was acidified to pH 3 using more acid. After stirring for 1 hour at 0° C., the mixture was neutralized using 1% strength ethanolic potassium hydroxide solution and the mixture was stirred for a further 15 minutes and evaporated. The residue was taken up in water and extracted three times with dichloromethane. After drying over sodium sulphate and concentrating, 7.16 g (55% of theory) of γ-ethoxy-γ-butyrolactam were obtained.
Quantity
9.91 g
Type
reactant
Reaction Step One
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415 mL
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reactant
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5.53 g
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reactant
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Synthesis routes and methods II

Procedure details

At 0° C., 9.91 g of succinimide were initially charged in 415 ml of ethanol and admixed, a little at a time, with a total of 5.53 g of sodium borohydride. At this temperature, every 15 minutes 2 to 3 drops of 2N ethanolic hydrogen chloride were added dropwise over a period of 4½ hours. The mixture was subsequently acidified to pH 3 using more acid. The mixture was stirred at 0° C. for one hour and then neutralized with 1% strength ethanolic potassium hydroxide solution, stirred for a further 15 minutes and concentrated. The residue was taken up in water and extracted three times with dichloromethane. Drying over sodium sulphate and concentration gave 7.16 g (55% of theory) of γ-ethoxy-γ-butyrolactam.
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

At 0° C., 9.91 g of succinimide were initially charged in 415 ml of ethanol and admixed, a little at a time, with a total of 5.53 g of sodium borohydride. At this temperature, every 15 minutes 2 to 3 drops of 2N ethanolic hydrogen chloride were added dropwise over a period of 4½ hours. The mixture was subsequently acidified to pH 3 using more acid. The mixture was stirred at 0C for one hour and then neutralized with 1% strength ethanolic potassium hydroxide solution, stirred for a further 15 minutes and concentrated. The residue was taken up in water and extracted three times with dichloromethane. Drying over sodium sulphate and concentration gave 7.16 g (55% of theory) of γ-ethoxy-γ-butyrolactam.
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two
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0C
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Ethoxy-2-pyrrolidinone
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Customer
Q & A

Q1: What makes 5-Ethoxy-2-pyrrolidinone a valuable building block in organic synthesis?

A: this compound acts as a versatile precursor to various complex molecules. It's easily synthesized from readily available starting materials like 2-pyrrolidinone or succinimide []. Its structure allows for selective ring-opening reactions and subsequent functionalization, making it particularly useful for synthesizing γ-keto aldehydes [, ]. These aldehydes are important building blocks for natural products and other complex molecules.

Q2: Can you provide an example of how this compound is used to synthesize natural products?

A: Researchers have successfully used this compound in the synthesis of dl-gephyrotoxin 223AB (also known as indolizidine 223AB) []. This synthesis utilizes a pseudo-Diels-Alder reaction between trans-1,3-heptadiene and an N-acyl immonium salt derived from this compound []. The reaction proceeds with high regiospecificity and stereospecificity, highlighting the utility of this compound in complex molecule synthesis.

Q3: Beyond natural product synthesis, are there other applications for this compound derivatives?

A: Yes, this compound derivatives have proven useful in synthesizing various heterocyclic compounds. For instance, researchers have explored their use in the synthesis of pyridyl-substituted pyrroles like α- and β-nicotyrine and their nor derivatives []. This synthetic route, utilizing this compound, offers a practical approach, often bypassing the need for intermediate purification [].

Q4: Has the stereoselectivity of reactions involving this compound derivatives been investigated?

A: Yes, studies have delved into the diastereoselectivity observed in the cyclization reactions of specific this compound derivatives, particularly 1-(2-(benzyloxymethyl)-3-butenyl)-5-ethoxy-2-pyrrolidinones [, ]. Understanding the factors influencing diastereoselectivity in these reactions is crucial for controlling the stereochemistry of the final products, a critical aspect in synthesizing bioactive molecules.

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